Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate
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Overview
Description
Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H14ClFO3 It is a derivative of butanoic acid and contains a phenoxy group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate typically involves the reaction of 4-chloro-3-fluorophenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as automated reactors and in-line monitoring systems are employed to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of phenoxy derivatives with different functional groups.
Scientific Research Applications
Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets and pathways. The phenoxy group allows the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate can be compared with other similar compounds, such as:
Ethyl 4-(4-chloro-phenoxy)butanoate: Lacks the fluorine atom, which may result in different chemical and biological properties.
Ethyl 4-(4-fluoro-phenoxy)butanoate:
Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate: A positional isomer with different substitution patterns on the phenoxy group, leading to variations in its chemical behavior and biological activity.
Properties
Molecular Formula |
C12H14ClFO3 |
---|---|
Molecular Weight |
260.69 g/mol |
IUPAC Name |
ethyl 4-(4-chloro-3-fluorophenoxy)butanoate |
InChI |
InChI=1S/C12H14ClFO3/c1-2-16-12(15)4-3-7-17-9-5-6-10(13)11(14)8-9/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
BJTDISFCLCPDHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=C(C=C1)Cl)F |
Origin of Product |
United States |
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